Sub-Nanomolar Potency vs. BMS-262084 and APC-366: Quantified IC50 Advantage
BMS-363131 demonstrates superior inhibitory potency against human tryptase compared to the azetidinone-based inhibitor BMS-262084 and the peptide-based inhibitor APC-366. BMS-363131 achieves an IC50 <1.7 nM [1], representing a >3-fold improvement over BMS-262084 (IC50=5 nM) [2] and an ~800-fold improvement over APC-366 (IC50=1400 ± 240 nM) [3]. This difference directly translates to lower compound requirements in enzymatic assays and increased sensitivity in target engagement studies.
| Evidence Dimension | Inhibitory potency (IC50) against human tryptase |
|---|---|
| Target Compound Data | IC50 <1.7 nM |
| Comparator Or Baseline | BMS-262084 (IC50=5 nM); APC-366 (IC50=1400 ± 240 nM) |
| Quantified Difference | >3-fold more potent than BMS-262084; ~800-fold more potent than APC-366 |
| Conditions | Human tryptase enzyme assay; literature values from separate studies |
Why This Matters
Procuring BMS-363131 enables more sensitive enzymatic assays and reduces compound consumption, particularly when screening for tryptase inhibition in high-throughput formats.
- [1] Slusarchyk WA, et al. Synthesis of potent and highly selective inhibitors of human tryptase. Bioorg Med Chem Lett. 2002;12(21):3235-3238. doi:10.1016/s0960-894x(02)00689-3. View Source
- [2] TargetMol. BMS-262084: IC50=5 nM for human tryptase. Product Datasheet. View Source
- [3] Anjiechem. APC-366: IC50=1400 ± 240 nM. Product Datasheet. View Source
